1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
Overview
Description
Synthesis Analysis
The synthesis of DPPE and its derivatives has been a subject of extensive study. A simple and efficient method for the synthesis of sn-Glycero-3-phosphoethanolamine (GroPEtn) from DPPE involves a three-step strategy using a protection and deprotection approach, yielding a 66% total yield in three steps without showing cytotoxicity against human kidney cells (Gowda et al., 2020).
Molecular Structure Analysis
Investigations into DPPE's molecular structure have been facilitated by various analytical techniques, including Langmuir film approaches and molecular simulation studies. These studies highlight the miscibility of DPPE with cholesterol and its interactions with metal cations in lipid membranes, providing insights into its structural properties in biological systems (Korchowiec et al., 2006).
Chemical Reactions and Properties
Research on DPPE's chemical reactions includes studies on the radiolysis of saturated phospholipids, revealing the formation of various volatile and nonvolatile radiolytic products, and the impact of these reactions on DPPE's chemical stability and biological activity (Handel & Nawar, 1981).
Physical Properties Analysis
The physical properties of DPPE, such as phase transitions and molecular organization, have been elucidated through studies using differential scanning calorimetry and 2H NMR spectroscopy. These studies have shown how modifications in DPPE's structure, such as the replacement of a double bond by a cyclopropane ring, affect its phase behavior and bilayer properties (Perly et al., 1985).
Chemical Properties Analysis
The chemical properties of DPPE, including its interactions with other molecules and its behavior in various chemical environments, have been explored through the synthesis of DPPE derivatives and their application in model lipid membranes. These studies provide valuable information on DPPE's reactivity and potential applications in biotechnology and medicine (Wang et al., 2010).
Scientific Research Applications
Chemical Sensing : It is used as a chemical sensor to monitor the transition from liquid-disordered to liquid-ordered phase in cholesterol-containing bilayers (Cao et al., 2005).
Radiolysis Study : As a saturated phospholipid, it can undergo radiolysis to produce various volatile and nonvolatile products (Handel & Nawar, 1981).
Lipid Monolayer Research : Incorporated in lipid monolayers, it makes them more expanded and liquid-like compared to pure lipids (Rubio-Magnieto et al., 2013).
Fluorescence Microscopy : Texas Red-labeled derivatives are used in studying lipid membranes through fluorescence microscopy techniques (Skaug et al., 2009).
Stereochemistry and Phospholipase D Study : The absolute configuration of its thiophospholipid derivatives was elucidated for studying phospholipase D's stereospecificity (Jiang et al., 1984).
Conformational Analysis : Its conformation in the gel state has been analyzed and compared to similar phospholipids (Büldt & Seelig, 1980).
Nanobubble Development : It's used in developing targeted nanobubbles for improved ultrasound imaging of prostate cancer in mice (Fan et al., 2016).
Bilayer Studies and Hydrogen Bonding : Increasing its concentration in bilayers leads to more hydrated molecules due to competitive hydrogen bonding (Leekumjorn & Sum, 2006).
Micelle Formation : A dextran/DPPE copolymer can self-assemble into spherical micelles in water (Wang et al., 2010).
Ripple Phase Formation Study : Its role in the formation of ripple phases in lipid bilayers has been investigated (Maleš et al., 2021).
properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKDGVPOSSLUAI-PGUFJCEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H74NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919258 | |
Record name | 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PE(16:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | |
CAS RN |
923-61-5 | |
Record name | 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01728 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-[[[(2-aminoethoxy)hydroxyphosphinoyl]oxy]methyl]ethane-1,2-diyl dihexadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FWH120Z1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PE(16:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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